Product packaging for 5-Methyluridine-3'-13C(Cat. No.:CAS No. 478511-00-1)

5-Methyluridine-3'-13C

Numéro de catalogue: B583966
Numéro CAS: 478511-00-1
Poids moléculaire: 259.222
Clé InChI: DWRXFEITVBNRMK-KHDHUMRTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Significance of Stable Isotope Labeling in Contemporary Biochemical and Molecular Biology Investigations

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its non-radioactive (stable) isotopes. diagnosticsworldnews.commetsol.com Common stable isotopes used in biological research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). diagnosticsworldnews.com This substitution creates a molecule that is chemically identical to its natural counterpart but has a slightly greater mass. metsol.com This mass difference allows researchers to track the labeled molecule through complex biological systems and metabolic pathways. metsol.comsilantes.com

The use of stable isotopes offers significant advantages over traditional radioactive labeling, most notably the absence of radiation risk, making it a safer method for a wide range of studies, including those involving human subjects. diagnosticsworldnews.commetsol.com This technique has become indispensable in various fields, including:

Metabolomics: Stable isotope labeling is crucial for tracing metabolic pathways, determining metabolic fluxes, and understanding the regulation of metabolic networks. silantes.comnih.gov By introducing labeled precursors, scientists can follow their conversion into various metabolites, providing a dynamic view of cellular metabolism. diagnosticsworldnews.comnih.gov

Proteomics: In quantitative proteomics, stable isotope labeling is used to accurately compare protein abundance between different samples. diagnosticsworldnews.com

Structural Biology: Isotopic labeling is essential for enhancing the signals in Nuclear Magnetic Resonance (NMR) spectroscopy, a key technique for determining the three-dimensional structures of biomolecules like proteins and nucleic acids. diagnosticsworldnews.comsilantes.com

Gene Expression Analysis: By incorporating labeled nucleotides into newly synthesized RNA, researchers can precisely measure changes in gene expression levels in response to various stimuli. silantes.com

Rationale for 13C Enrichment in Nucleosides for Enhanced Analytical and Mechanistic Studies

Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon with a natural abundance of approximately 1.11%. nih.gov Enriching nucleosides, the building blocks of DNA and RNA, with ¹³C provides a powerful handle for a variety of analytical techniques. The primary reasons for ¹³C enrichment in nucleosides include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C has a nuclear spin that makes it detectable by NMR. By selectively enriching specific carbon positions within a nucleoside, researchers can simplify complex NMR spectra and overcome challenges posed by overlapping signals. nih.govoup.com This is particularly advantageous for studying the structure and dynamics of large RNA molecules. oup.com Partial ¹³C enrichment can reduce the complexity of spectra by minimizing ¹³C-¹³C scalar couplings, leading to enhanced signal-to-noise and resolution. nih.govoup.com

Mass Spectrometry (MS): The mass difference between ¹²C and ¹³C allows for the sensitive and accurate detection and quantification of labeled molecules using mass spectrometry. diagnosticsworldnews.com This is fundamental to metabolic flux analysis and quantitative studies of nucleic acid metabolism. nih.gov

Overview of 5-Methyluridine-3'-13C as a Tracer and Structural Probe in Biological Systems

5-Methyluridine (B1664183), also known as ribothymidine, is a modified pyrimidine (B1678525) nucleoside found in the T-loop of transfer RNA (tRNA) in both bacteria and eukaryotes, where it contributes to the stability of the tRNA molecule. wikipedia.orgchemicalbook.com It is a primary degradation product of tRNA. pharmaffiliates.com The isotopically labeled version, this compound, has the carbon atom at the 3' position of the ribose sugar replaced with a ¹³C isotope.

This specific labeling at the 3'-position makes this compound a highly valuable tool for several reasons:

Tracer for Metabolic Studies: As a labeled derivative of a naturally occurring modified nucleoside, this compound can be used to trace the metabolic fate of tRNA and its degradation products. chemicalbook.com This can provide valuable information in studies of cellular metabolism and in the identification of biomarkers for certain diseases. chemicalbook.compharmaffiliates.com

Structural Probe for NMR Studies: The ¹³C label at a specific position in the ribose sugar serves as a sensitive probe for NMR-based structural studies of RNA molecules. nih.gov By analyzing the NMR signals from the ¹³C-labeled site, researchers can obtain detailed information about the local conformation and dynamics of the RNA backbone, as well as its interactions with other molecules such as proteins. silantes.com The selective nature of the label simplifies spectral analysis, which is particularly beneficial when studying large and complex RNA structures. oup.comnih.gov

Properties of 5-Methyluridine and its ¹³C-labeled counterpart:

Property5-MethyluridineThis compound
Synonyms Ribothymidine, Thymine (B56734) ribosideRibothymidine-3'-13C, 5-Methyl-[3'-13C]uridine
Molecular Formula C₁₀H₁₄N₂O₆C₉[¹³C]H₁₄N₂O₆
Molecular Weight 258.23 g/mol 259.22 g/mol
CAS Number 1463-10-1478511-00-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O6 B583966 5-Methyluridine-3'-13C CAS No. 478511-00-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXFEITVBNRMK-KHDHUMRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([13C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Incorporation Strategies for 5 Methyluridine 3 13c

Chemical Synthesis Approaches for Site-Specific ¹³C Labeling of 5-Methyluridine (B1664183)

The precise introduction of a ¹³C label at the 3'-position of the ribose moiety of 5-methyluridine necessitates a multi-step chemical synthesis. This approach offers unparalleled control over the exact location of the isotopic label. A general strategy involves the synthesis of a ribose precursor with a ¹³C label at the desired position, followed by glycosylation with a protected 5-methyluracil base.

Key steps in this process typically include:

Synthesis of ¹³C-labeled Ribose: The synthesis would commence with a commercially available ¹³C-labeled starting material, such as D-[3-¹³C]glucose or another appropriately labeled small molecule. A series of chemical transformations would then be employed to convert this precursor into a suitably protected ribofuranose derivative. Regioselective protection and deprotection steps are crucial to ensure the final product has the correct stereochemistry and functionality for glycosylation.

Glycosylation: The ¹³C-labeled ribose derivative is then coupled with a protected 5-methyluracil base. The Vorbrüggen glycosylation is a commonly employed method for this transformation, utilizing a silylated heterocyclic base and a Lewis acid catalyst.

Deprotection: Following successful glycosylation, the protecting groups on the ribose and the base are removed to yield the final product, 5-Methyluridine-3'-¹³C.

While direct synthetic routes for 5-Methyluridine-3'-¹³C are not extensively detailed in publicly available literature, the principles are well-established in carbohydrate and nucleoside chemistry. The synthesis of isotopically labeled D-[1'-¹³C]ribonucleoside phosphoramidites has been described, showcasing the feasibility of site-specific labeling of the ribose ring nih.gov. This methodology can be adapted to target the 3'-position by starting with a precursor labeled at the corresponding carbon.

Biotechnological and Metabolic Labeling Methods for Production of Isotope-Enriched Nucleosides

Biotechnological approaches offer an alternative to chemical synthesis for producing isotopically labeled nucleosides. These methods leverage the metabolic pathways of microorganisms to incorporate stable isotopes from labeled growth media into cellular components, including nucleotides.

Microbial Systems for Uniform Stable Isotope-Labeled Nucleoside Production (e.g., Escherichia coli, Saccharomyces cerevisiae)

Microbial systems, particularly the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, are widely used for the production of uniformly labeled biomolecules. nih.gov By cultivating these organisms in a minimal medium where the sole carbon source is uniformly ¹³C-labeled glucose, it is possible to achieve high levels of ¹³C incorporation into all cellular components, including the ribose and base moieties of nucleosides. nih.govpromega.com

However, achieving site-specific labeling at the 3'-position of 5-methyluridine through uniform labeling is not possible. To achieve selective labeling, specific metabolic pathways can be exploited. For instance, growing mutant strains of E. coli on specifically labeled carbon sources can lead to selective labeling patterns in the ribose ring. nih.gov For example, using [2-¹³C]glycerol or [1,3-¹³C]glycerol as the carbon source in strains with defects in the tricarboxylic acid (TCA) cycle can result in predictable labeling patterns in the pentose (B10789219) phosphate (B84403) pathway, the source of ribose biosynthesis. nih.gov While this allows for some degree of selective labeling, precisely targeting only the 3'-position of the ribose remains a significant challenge with this approach.

Microbial SystemLabeling StrategyOutcome
Escherichia coliGrowth on [U-¹³C]glucoseUniformly ¹³C-labeled nucleosides
Escherichia coli (TCA cycle mutant)Growth on specifically labeled glycerolSelectively labeled ribose moieties
Saccharomyces cerevisiaeGrowth on [U-¹³C]glucoseUniformly ¹³C-labeled nucleosides

Enzymatic Incorporation Techniques for Labeled Nucleotides into Nucleic Acids

Once isotopically labeled nucleoside triphosphates (NTPs), including ¹³C-labeled 5-methyluridine triphosphate (m⁵UTP), are obtained, they can be incorporated into RNA molecules using enzymatic methods. nih.gov In vitro transcription using RNA polymerases, such as T7 RNA polymerase, is a standard technique for this purpose. plos.org This method allows for the site-specific or uniform incorporation of labeled nucleotides into RNA strands of defined sequence. plos.org

For site-specific incorporation, a combination of labeled and unlabeled NTPs is used during the transcription reaction. To incorporate a ¹³C-labeled 5-methyluridine at a specific position, the corresponding m⁵UTP would be included in the reaction mixture along with the other three unlabeled NTPs. This technique is invaluable for studying the structure and dynamics of specific regions within a larger RNA molecule. plos.org

Chemo-Enzymatic Synthesis of Selectively Labeled Nucleic Acids

Chemo-enzymatic synthesis combines the precision of chemical synthesis with the efficiency of enzymatic reactions to produce site-specifically labeled nucleic acids. nih.govoup.comcuny.edu This approach is particularly powerful for creating complex labeling patterns that are difficult to achieve through purely chemical or biological methods.

A typical chemo-enzymatic strategy involves the chemical synthesis of a ¹³C-labeled nucleoside or nucleotide, which is then enzymatically incorporated into a nucleic acid. For 5-Methyluridine-3'-¹³C, this would involve:

Chemical synthesis of 5-Methyluridine-3'-¹³C monophosphate (m⁵UMP) or triphosphate (m⁵UTP).

Enzymatic incorporation of the labeled nucleotide into an RNA molecule using RNA polymerase or other nucleic acid modifying enzymes. oup.com

This method offers a high degree of flexibility and control over the labeling pattern. For instance, researchers have developed robust methods for the chemo-enzymatic synthesis of selectively ¹³C/¹⁵N-labeled RNA for NMR studies. nih.gov These methods often utilize enzymes from the pentose phosphate pathway to couple chemically synthesized, isotopically labeled ribose and nucleobases to produce NTPs, which are then used in in vitro transcription. nih.gov

Derivatization and Analog Synthesis Utilizing 5-Methyluridine Scaffolds

The 5-methyluridine scaffold, once labeled with ¹³C at the 3'-position, can be further derivatized to create a variety of molecular tools for biochemical and biophysical studies. These derivatizations can enhance the properties of the nucleoside or enable its use in more complex applications, such as the synthesis of custom-labeled oligonucleotides.

Phosphoramidite Chemistry for Custom-Labeled Oligonucleotide Synthesis

Phosphoramidite chemistry is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides. twistbioscience.comresearchgate.net To incorporate 5-Methyluridine-3'-¹³C into a specific position within a synthetic oligonucleotide, it must first be converted into a phosphoramidite building block. thermofisher.com

The synthesis of a 5-Methyluridine-3'-¹³C phosphoramidite would involve:

Protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

Protection of the 2'-hydroxyl group with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.

Phosphitylation of the 3'-hydroxyl group (which contains the ¹³C label) using a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

The resulting phosphoramidite can then be used in an automated solid-phase oligonucleotide synthesizer to introduce the ¹³C-labeled 5-methyluridine at any desired position in the sequence. nih.gov This technique provides ultimate control over the placement of the isotopic label, enabling highly specific NMR studies of nucleic acid structure and dynamics.

DerivativeSynthetic MethodApplication
5-Methyluridine-3'-¹³C PhosphoramiditeProtection and phosphitylation of the labeled nucleosideSolid-phase synthesis of custom-labeled oligonucleotides

Synthesis of Nucleoside Phosphonates and Phosphonamidites for Backbone Modification

Nucleoside phosphonates and their phosphonamidite derivatives are crucial for creating modified oligonucleotides with altered backbone structures. acs.orgfrontiersin.org These modifications can enhance properties such as nuclease resistance and binding affinity to target RNA. acs.orgnih.gov A major advantage of nucleoside phosphonates is their metabolic stability, as the phosphorus-carbon (P-C) bond is not susceptible to enzymatic hydrolysis, unlike the natural phosphodiester linkage. frontiersin.org

The synthesis of 3'-C-methylene modified 5-methyluridine H-phosphonates and phosphonamidites has been achieved through an effective strategy centered on the Arbuzov reaction. acs.orgnih.gov This approach serves as a blueprint for how a ¹³C label at the 3'-position would be incorporated and carried through the synthesis.

Key Synthetic Steps:

Preparation of the Labeled Precursor: The synthesis would begin with a custom-synthesized ribose sugar specifically labeled with ¹³C at the 3'-position. This labeled sugar is then used to construct the 5-methyluridine nucleoside.

Formation of the 3'-C-Iodomethyl Intermediate: The 5-methyluridine, now containing the 3'-¹³C label, is converted into a key intermediate, a 3'-C-iodomethyl nucleoside derivative. acs.orgnih.gov This step prepares the molecule for the critical P-C bond formation.

Arbuzov Reaction for P-C Bond Formation: The 3'-C-iodomethyl nucleoside undergoes a modified Arbuzov reaction to form the P-C bond, directly yielding the 3'-C-methylene H-phosphonate. acs.orgnih.gov This reaction is a key step in creating the phosphonate backbone modification. acs.org

Conversion to Phosphonamidite: The resulting H-phosphonate, which carries the 3'-¹³C label within its methylene-modified structure, is then converted into the corresponding phosphonamidite monomer. acs.orgnih.gov This is typically achieved through a one-pot, multi-step reaction, making it ready for use in automated solid-phase oligonucleotide synthesis. acs.org

This synthetic pathway allows for the precise, site-specific placement of the ¹³C label within a backbone-modified nucleoside, making it an invaluable tool for structural biology. isotope.com

Intermediate/ProductKey Functional GroupSynthetic MethodReference
3'-C-Iodomethyl-5-methyluridine-3'-¹³C-CH₂I at the 3'-¹³C positionModification of the labeled nucleoside acs.orgnih.gov
5-Methyluridine-3'-¹³C-methylene H-phosphonateH-P(O)(O⁻)-CH₂- at the 3'-¹³C positionArbuzov Reaction acs.orgnih.gov
5-Methyluridine-3'-¹³C-methylene PhosphonamiditePhosphonamidite moiety for solid-phase synthesisConversion from H-phosphonate acs.orgnih.gov

Nucleolipid Synthesis for Modified Oligonucleotide Applications

Nucleolipids are amphiphilic molecules that combine a nucleoside with a lipid moiety. researchgate.net They are designed to improve the delivery and cellular uptake of oligonucleotides by enhancing their lipophilicity. The synthesis of 5-methyluridine nucleolipids has been reported, and these can be subsequently converted into phosphoramidites for incorporation into oligonucleotides. researchgate.net

The strategy for synthesizing a ¹³C-labeled nucleolipid would involve using 5-Methyluridine-3'-¹³C as the starting material.

General Synthetic Strategy:

Lipophilization of Labeled 5-Methyluridine: The pyrimidine (B1678525) nucleoside, 5-Methyluridine-3'-¹³C, is converted into an amphiphilic nucleolipid. researchgate.net This can be achieved by introducing symmetric ketal moieties with varying carbon chain lengths (e.g., C5 to C17) at the 2' and 3' positions of the ribose sugar. researchgate.net Since the label is at the 3'-carbon, it becomes an integral part of the modified sugar ring that is attached to the lipid chains.

Conversion to a Phosphoramidite: The resulting nucleolipid, now containing the ¹³C label, is phosphitylated to create the corresponding 2-cyanoethyl phosphoramidite derivative. researchgate.net

Oligonucleotide Synthesis: This labeled nucleolipid phosphoramidite can then be used in standard solid-phase synthesis to be incorporated into a custom oligonucleotide sequence. researchgate.net This creates a lipo-oligonucleotide with a precisely placed isotopic label for analytical tracking.

An alternative method involves an initiator-free, UV-induced thiol-ene click reaction to covalently attach a lipid-mimetic residue to a thiolated oligonucleotide. mdpi.com If an oligonucleotide containing 5-Methyluridine-3'-¹³C were used, this method would similarly produce a labeled nucleolipid structure. mdpi.com

Compound TypeSynthetic ApproachPurpose of ModificationReference
5-Methyluridine-3'-¹³C Ketal NucleolipidIntroduction of symmetric ketal moieties with long carbon chains onto the labeled nucleoside.Increase lipophilicity for improved cellular uptake. researchgate.net
Nucleolipid PhosphoramiditePhosphitylation of the nucleolipid.Creates a building block for solid-phase synthesis. researchgate.net
¹³C-Labeled Lipo-oligonucleotideIncorporation of the nucleolipid phosphoramidite during oligonucleotide synthesis.Final product with enhanced lipophilicity and a stable isotope label for tracking. researchgate.net

Applications in Metabolic Flux Analysis Mfa and Pathway Elucidation

Principles of ¹³C-Metabolic Flux Analysis Utilizing Labeled Nucleosides as Tracers

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone methodology for quantifying in vivo metabolic pathway activity. d-nb.infonih.gov The fundamental principle involves introducing a substrate enriched with ¹³C into a biological system. creative-proteomics.com As the cells metabolize this substrate, the ¹³C atom is distributed throughout the metabolic network, creating unique labeling patterns in downstream intermediates and products. nih.govyoutube.com These patterns, often referred to as mass isotopomer distributions, are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

When using a labeled nucleoside such as 5-Methyluridine-3'-13C as a tracer, the labeled ribose moiety is liberated and subsequently phosphorylated to ribose-5-phosphate (B1218738). This molecule is a central node in metabolism, directly entering the pentose (B10789219) phosphate (B84403) pathway (PPP) or being converted to intermediates of glycolysis. The specific location of the ¹³C label at the 3' position provides a distinct starting point for tracing carbon transitions.

The core of ¹³C-MFA involves the following steps:

Tracer Experiment : Culturing cells or organisms with a ¹³C-labeled substrate, like this compound, until the metabolic network reaches an isotopic steady state (where the labeling pattern of metabolites becomes constant) or analyzing it during the transient phase (isotopically non-stationary MFA). d-nb.infonih.gov

Labeling Measurement : Harvesting the cells and measuring the mass isotopomer distribution of key metabolites, particularly proteinogenic amino acids and organic acids from the TCA cycle. nih.gov

Flux Estimation : Using computational models that encompass the known biochemical reaction network to estimate the intracellular fluxes that best reproduce the experimentally measured labeling patterns. nih.gov This is typically framed as a least-squares parameter estimation problem, where the differences between measured and simulated labeling data are minimized. nih.gov

The use of specifically labeled tracers like this compound, potentially in parallel with other tracers like ¹³C-glucose or ¹³C-glutamine, can significantly improve the accuracy and resolution of flux estimations across complex metabolic networks. nih.govresearchgate.net

Tracing Carbon Flow and Redistribution in Primary Metabolic Pathways

The ¹³C label from the ribose of this compound provides a clear signal to follow carbon atom transitions through the central metabolic pathways. After entering the pentose phosphate pathway, the label is redistributed into various intermediates that feed into glycolysis, the tricarboxylic acid (TCA) cycle, and biosynthetic pathways for amino acids, nucleotides, and fatty acids. researchgate.netresearchgate.net

Pathway EnteredKey Labeled IntermediatesDownstream Fates
Pentose Phosphate Pathway (PPP) Ribose-5-phosphate, Xylulose-5-phosphate, Sedoheptulose-7-phosphateNucleotide synthesis, Glycolysis
Glycolysis Fructose-6-phosphate (B1210287), Glyceraldehyde-3-phosphate, Pyruvate (B1213749)TCA Cycle, Lactate (B86563) fermentation, Amino acid synthesis
TCA Cycle Citrate, α-Ketoglutarate, Succinate, Malate, OxaloacetateEnergy production, Amino acid and Fatty acid synthesis
Amino Acid Biosynthesis Alanine (B10760859), Aspartate, Glutamate (B1630785), Serine, GlycineProtein synthesis

The labeled ribose from this compound is primarily metabolized through the pentose phosphate pathway (PPP). The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. These reactions convert pentose phosphates into fructose-6-phosphate and glyceraldehyde-3-phosphate, which are key intermediates of glycolysis. nih.gov Tracing the ¹³C label from the 3'-position of ribose into these glycolytic intermediates allows for the quantification of PPP flux relative to glycolysis. nih.gov

For instance, the distribution of the ¹³C label in pyruvate and lactate can reveal the relative contributions of glycolysis and the PPP to their formation. nih.gov Furthermore, in organisms capable of gluconeogenesis, the incorporation of the ¹³C label into glucose-6-phosphate can be monitored to assess the rate of glucose synthesis from non-carbohydrate precursors. biorxiv.org The specific labeling patterns in these molecules provide detailed insights into the activity and reversibility of enzymes within these central carbohydrate pathways. nih.gov

The carbon skeletons of numerous amino acids are derived from intermediates of glycolysis and the TCA cycle. By tracing the ¹³C label from this compound as it flows through these central pathways, the biosynthetic origins of amino acids can be elucidated. researchgate.netmeihonglab.com

Alanine is synthesized directly from pyruvate. The labeling pattern of alanine reflects that of the pyruvate pool.

Glutamate and Glutamine are derived from α-ketoglutarate, a TCA cycle intermediate.

Aspartate and Asparagine are synthesized from oxaloacetate, another TCA cycle intermediate.

Serine, Glycine, and Cysteine originate from the glycolytic intermediate 3-phosphoglycerate.

By analyzing the mass isotopomer distribution of these proteinogenic amino acids, researchers can infer the fluxes through the pathways that produce their precursors. nih.govmpg.de For example, the specific ¹³C enrichment in different carbon positions of glutamate can distinguish between oxidative TCA cycle flux and alternative pathways like reductive carboxylation. d-nb.info

The TCA cycle is a central hub of cellular metabolism, responsible for energy generation and providing precursors for biosynthesis. nih.gov The ¹³C label from the metabolized ribose enters the TCA cycle primarily via pyruvate, which is converted to acetyl-CoA. The condensation of labeled acetyl-CoA with oxaloacetate produces labeled citrate, which then cycles through the TCA pathway, distributing the ¹³C label among other intermediates like α-ketoglutarate, succinate, fumarate, and malate. wustl.edunih.gov

Analyzing the isotopologue patterns of these TCA cycle intermediates provides a wealth of information:

Relative flux of pyruvate dehydrogenase vs. pyruvate carboxylase : These two enzymes represent different entry points into the TCA cycle. Pyruvate dehydrogenase produces M+2 labeled intermediates (from [¹³C₂]-acetyl-CoA), while pyruvate carboxylase can produce M+3 labeled intermediates (from [¹³C₃]-oxaloacetate if the pyruvate precursor was fully labeled). biorxiv.org

Anaplerotic and Cataplerotic Fluxes : The analysis can quantify the rates at which TCA cycle intermediates are replenished (anaplerosis) or withdrawn for biosynthesis (cataplerosis). biorxiv.orgbiorxiv.org

Cyclic vs. Acyclic Flux : It allows for the determination of whether the TCA cycle is operating as a complete cycle for oxidation or as branched pathways for biosynthesis. nih.gov

The following table illustrates how different metabolic activities can result in distinct labeling patterns in the TCA cycle intermediate citrate, assuming the label enters via [¹³C₂]-acetyl-CoA derived from the tracer.

IsotopologueDescriptionImplication
M+2 Citrate Two ¹³C atoms incorporated.Represents the first turn of the TCA cycle with labeled acetyl-CoA. nih.gov
M+3 Citrate Three ¹³C atoms incorporated.Can indicate pyruvate carboxylase activity if the precursor is [¹³C₃]-pyruvate. biorxiv.org
M+4 Citrate Four ¹³C atoms incorporated.Indicates subsequent turns of the TCA cycle, as labeled oxaloacetate condenses with labeled acetyl-CoA. nih.gov

Dynamic Analysis of Photosynthetic Carbon Metabolism

In photosynthetic organisms, ¹³C-MFA, particularly the isotopically non-stationary variant (INST-MFA), is a potent tool for studying autotrophic carbon metabolism. nih.govnih.gov While ¹³CO₂ is the conventional tracer for probing the Calvin-Benson-Bassham (CBB) cycle, introducing labeled nucleosides like this compound can offer unique insights. The labeled ribose moiety can be directly incorporated into the pools of CBB cycle intermediates, such as ribose-5-phosphate and ribulose-5-phosphate. researchgate.net

This approach allows for the dynamic tracing of carbon flow within the CBB cycle and its connections to other pathways without perturbing the initial CO₂ fixation step. By measuring the time-resolved incorporation of ¹³C into CBB intermediates, photorespiratory pathway metabolites, and downstream products like starch and sucrose, researchers can estimate in vivo carbon fluxes. nih.gov This dynamic analysis is crucial for understanding how photosynthetic organisms adapt their metabolism to changing environmental conditions, such as variations in light intensity and CO₂ concentration. researchgate.net

Methodological Advancements in Isotopic Turnover Rate Determination

Isotopic labeling experiments are fundamental for determining the turnover rates of molecules, which is the combined rate of their synthesis and degradation. nih.gov The rate at which the ¹³C label from this compound is incorporated into a specific metabolite pool until it reaches a steady state reflects the turnover of that molecule. mdpi.com

Dynamic labeling experiments, where the isotopic enrichment of metabolites is measured at multiple time points after the introduction of the tracer, are particularly powerful. nih.gov The fractional rate of isotope incorporation is a direct measure of the molecule's turnover rate constant. nih.gov When combined with measurements of the total metabolite pool size, absolute synthesis and degradation fluxes can be calculated.

Recent methodological advancements have refined these measurements. For example, the Turnover and Replication Analysis by Isotope Labeling (TRAIL) approach allows for the simultaneous quantification of protein turnover and cell division rates from a single isotope labeling experiment. nih.gov By analyzing the isotopologue distribution within dinucleotides from genomic DNA, it's possible to measure the rate of DNA replication (cell proliferation), while parallel analysis of protein labeling provides protein turnover rates. nih.gov Such integrated approaches provide a more holistic view of cellular dynamics, distinguishing between dilution of labeled molecules due to cell division and their active degradation. researchgate.net

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific and detailed outline provided in your request. The search for research applications of this particular isotopically labeled compound in the specified areas of metabolic flux analysis yielded no specific results.

The instructions required a strict focus on "this compound" and the generation of "thorough, informative, and scientifically accurate content" for the following sections:

Interpretation of 13C Labeling Patterns and Mass Isotopomer Distributions for Flux Estimationnih.govbiorxiv.orgresearchgate.net

The literature search did not identify any studies that have utilized this compound for these specific applications. While there is extensive research on metabolic flux analysis using other 13C-labeled compounds, such as glucose and glutamine, and general information on the metabolism of 5-methyluridine (B1664183) itself, there is no retrievable data detailing the use of this compound as a tracer for in vivo CO2 labeling, for time-course kinetic measurements of isotopic enrichment, or for the interpretation of its specific 13C labeling patterns to estimate metabolic flux.

Therefore, without any specific research findings, data tables, or detailed scientific discussion directly related to this compound in the context of the requested outline, the generation of a scientifically accurate and informative article is not feasible. Fulfilling the request would require fabricating data and research findings, which is contrary to the principles of providing accurate and factual information.

Structural and Conformational Studies Via Nuclear Magnetic Resonance Nmr Spectroscopy

Application of 5-Methyluridine-3'-13C in RNA and DNA Structural Elucidation

The use of isotopic labeling is often essential for the successful structure determination of RNA and protein-RNA complexes by NMR spectroscopy. nih.gov Severe resonance overlap, especially among the sugar protons of RNA, can make unambiguous resonance assignments and the identification of sufficient Nuclear Overhauser Effect (NOE) constraints a limiting factor. nih.govnih.gov Site-specific isotopic labeling, such as with this compound, is a powerful strategy to address these challenges. nih.govresearchgate.net

By incorporating a ¹³C label at a single, defined position like the 3'-carbon of the ribose, the complexity of the NMR spectrum is significantly reduced. nih.gov This selective enrichment facilitates resonance assignments and allows for the confident identification of both intramolecular (sugar-sugar) and intermolecular NOEs, which are critical for calculating high-precision, accurate structures. nih.govoup.com The introduction of a ¹³C-labeled nucleotide into an otherwise unlabeled RNA sequence creates a unique spectral window, enabling researchers to trace the connectivity and spatial proximity of the labeled residue with much greater confidence. nih.govnih.gov This approach is particularly advantageous for studying single-stranded RNA binding proteins in complex with their target sequences, a research area of increasing biological importance. oup.com The simplification of spectra and removal of strong magnetic couplings within the ribose ring not only aids in structural determination but also leads to increased sensitivity in NMR experiments. nih.gov

Heteronuclear NMR Spectroscopy for Characterizing Molecular Dynamics and Interactions

Heteronuclear NMR spectroscopy, which observes the interaction between different types of atomic nuclei (such as ¹H and ¹³C), is a cornerstone technique for studying labeled biomolecules like those containing this compound. acs.org These methods provide atomic-level insights into molecular structure, conformation, and dynamics that are often inaccessible with proton-only NMR. acs.orgnih.gov

The ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is a highly sensitive 2D NMR technique used to correlate the chemical shifts of protons directly bonded to carbon atoms. mdpi.com In the context of this compound, an HSQC experiment serves as a definitive method for confirming the precise location of the isotopic label.

The resulting 2D spectrum will display a single, strong cross-peak correlating the ¹H signal of the proton at the 3'-position (H3') with the ¹³C signal of the labeled 3'-carbon (C3'). The coordinates of this peak on the spectral map directly correspond to the chemical shifts of the H3' proton and the C3' carbon. The absence of other ¹³C signals from the ribose moiety in a selective labeling scheme simplifies the spectrum immensely, allowing for unambiguous verification of the label's position. mdpi.com This technique is also highly sensitive to the local electronic environment, making it a valuable tool for monitoring conformational changes or molecular interactions that perturb the H3'-C3' bond. mdpi.com

To fully characterize 5-Methyluridine (B1664183) and the oligonucleotides it is part of, comprehensive 1D and 2D NMR data are acquired. The assignment of all proton (¹H) and carbon (¹³C) resonances is a foundational step for any subsequent structural or dynamic analysis. For the parent compound, 5-methyluridine, typical chemical shifts are well-documented and provide a reference for assignments in more complex systems.

The incorporation of a ¹³C label at the 3'-position greatly simplifies the assignment process for that specific residue. In the ¹³C spectrum, the C3' signal will be a prominent singlet, easily distinguished from the natural abundance ¹³C signals of an unlabeled molecule. In the ¹H spectrum, the H3' signal will appear as a doublet due to the strong, one-bond scalar coupling (¹J-coupling) to the attached ¹³C nucleus. This characteristic splitting pattern is a clear indicator of the labeled position.

¹H NMR Chemical Shifts for 5-Methyluridine
ProtonChemical Shift (ppm)
H67.68
H1'5.91
H2'4.33
H3'4.23
H4'4.10
H5'/H5''3.81 - 3.91
5-CH₃1.88
¹³C NMR Chemical Shifts for 5-Methyluridine
CarbonChemical Shift (ppm)
C6140.05
C1'91.60
C4'86.81
C2'76.22
C3'71.91
C5'63.50
5-CH₃14.23

Note: Data is based on typical values for unlabeled 5-methyluridine in aqueous solution and may vary slightly based on experimental conditions. The presence of a ¹³C label at the 3' position would not significantly alter these chemical shifts but would simplify spectral analysis.

Conformational Analysis of 5-Methyluridine Derivatives and Analogs

The biological function of RNA and DNA is intrinsically linked to their three-dimensional conformation. NMR spectroscopy is uniquely suited to study these conformations in solution. The specific labeling at the 3'-position of 5-methyluridine provides a sensitive probe for key conformational parameters of the ribose sugar, which is a highly flexible component of the nucleic acid backbone.

The incorporation of a ¹³C label at the 3'-position allows for more precise measurements of ¹H-¹H and ¹H-¹³C coupling constants involving the H3' proton and C3' carbon. These values can be used in Karplus-type equations to calculate the torsion angles of the sugar backbone and determine the preferred pucker. Furthermore, ¹³C relaxation measurements (such as T1) at the C3' position can provide insights into the dynamics of the sugar ring, revealing the rate of interconversion between different conformational states. This detailed understanding of the ribose conformation is essential for accurately modeling the structure and flexibility of nucleic acids.

Integration of Computational Modeling with NMR Data for Enhanced Structural Insights

The determination of the three-dimensional structure of nucleosides like 5-Methyluridine in solution is critical for understanding their biological function. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, experimental data often represent an average of multiple conformations coexisting in dynamic equilibrium. To deconstruct this complexity and achieve a more refined structural picture, researchers increasingly integrate experimental NMR data with computational modeling. This synergistic approach allows for the validation of theoretical models against experimental data and provides a detailed, atomic-level understanding of conformational preferences that are not directly observable. The specific isotopic labeling in This compound , which enhances the signal of the C3' carbon, is particularly valuable as the chemical shift of this position is highly sensitive to the conformation of the ribose ring.

Quantum Mechanical Calculations of NMR Chemical Shifts

A cornerstone of integrating computational chemistry with NMR is the use of quantum mechanics (QM) to predict NMR parameters for a given molecular structure. Density Functional Theory (DFT) has emerged as a cost-effective and accurate method for calculating the NMR chemical shifts of carbohydrates and nucleosides. researchgate.netnih.gov The process involves several key steps:

Generation of Conformational Models: The conformational landscape of 5-Methyluridine is primarily defined by the pucker of the furanose (ribose) ring and the orientation of the thymine (B56734) base relative to the sugar (the glycosidic torsion angle, χ). The ribose ring typically exists in a dynamic equilibrium between two major puckering states: C2'-endo (South-type) and C3'-endo (North-type). nih.gov Computational methods are used to generate optimized geometries for these and other potential conformers.

Calculation of Magnetic Shielding Tensors: For each optimized conformation, the magnetic shielding tensor of each nucleus is calculated using a QM method, such as the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net Functionals like B3LYP and basis sets such as TZVP have been shown to provide reliable results for saccharides. researchgate.netnih.gov

Conversion to Chemical Shifts: The calculated isotropic magnetic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The power of this approach lies in its ability to establish a direct relationship between a specific 3D structure and its corresponding NMR chemical shifts. semanticscholar.org For This compound , the calculated ¹³C chemical shift for the C3' position will differ significantly between the C2'-endo and C3'-endo conformations. By comparing the computationally predicted chemical shifts for each conformer with the experimentally measured value, researchers can determine the predominant pucker of the ribose ring in solution.

Studies on related RNA nucleosides have demonstrated that DFT calculations can predict ¹³C chemical shifts with sufficient precision to statistically separate different sugar puckering modes and conformers based on the exocyclic torsion angle. researchgate.net While systematic deviations between calculated and experimental shifts can occur, often due to challenges in accurately modeling solvent effects, the relative differences between conformers are typically well-reproduced. researchgate.netnih.gov

Below is an illustrative data table showing how theoretical calculations can distinguish between the two primary sugar pucker conformations of a ribonucleoside. The values are representative of findings in the literature for uridine (B1682114) derivatives.

Carbon AtomConformationCalculated ¹³C Chemical Shift (ppm) - DFT/GIAOExperimental ¹³C Chemical Shift (ppm)
C1'C2'-endo (South)91.890.1
C3'-endo (North)88.5
C2'C2'-endo (South)74.974.2
C3'-endo (North)76.1
C3'C2'-endo (South)70.570.3
C3'-endo (North)72.8
C4'C2'-endo (South)84.583.9
C3'-endo (North)82.1

This interactive table illustrates the sensitivity of ¹³C chemical shifts, particularly for C2', C3', and C4', to the sugar pucker conformation. The closer match between the experimental data and the calculated values for the C2'-endo conformer would suggest it is the predominant form in solution.

Molecular Dynamics (MD) Simulations for Ensemble Averaging

While QM calculations provide insights into static, energy-minimized structures, the inherent flexibility of the furanose ring means that 5-Methyluridine exists as a dynamic ensemble of conformations in solution. Molecular Dynamics (MD) simulations offer a powerful method to model this dynamic behavior over time. utah.edu

In an MD simulation, the movements of atoms are calculated over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. vu.lt This approach generates a trajectory of the molecule's conformations, providing a detailed picture of its structural dynamics.

The integration of MD with NMR involves a multi-step process:

MD Simulation: An MD simulation is run for a sufficient duration (nanoseconds to microseconds) to ensure thorough sampling of the conformational space available to 5-Methyluridine.

Ensemble Generation: A representative ensemble of structures is extracted from the MD trajectory.

Back-Calculation of NMR Parameters: For each structure in the ensemble, NMR parameters like chemical shifts are calculated using QM methods.

Ensemble Averaging and Comparison: The calculated parameters are averaged over the entire ensemble and then compared to the experimental NMR data. nih.gov

If the averaged computational data closely match the experimental results, the MD-generated ensemble is considered a valid representation of the molecule's behavior in solution. This integrated NMR/MD approach provides a more realistic and dynamic structural model than a single static structure, capturing the populations of major and minor conformational states. nih.gov For This compound , this allows for a quantitative assessment of the equilibrium between the C2'-endo and C3'-endo states, providing a deeper level of structural insight.

The combination of site-specific isotopic labeling, high-resolution NMR spectroscopy, and sophisticated computational modeling thus provides a robust framework for elucidating the detailed conformational preferences and dynamic behavior of 5-Methyluridine in solution.

Quantitative and Qualitative Analysis Via Mass Spectrometry Ms

High-Resolution Mass Spectrometry for Detection and Characterization of Isotope-Labeled Nucleosides

High-resolution mass spectrometry (HRMS) is a powerful technique for the accurate mass determination of molecules, which is crucial for the characterization of isotope-labeled compounds like 5-Methyluridine-3'-13C. The high resolving power of instruments such as quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometers allows for the differentiation of isotopologues from other molecules with similar nominal masses. mdpi.com

When analyzing this compound, HRMS can precisely measure the mass difference introduced by the 13C isotope at the 3'-position of the ribose sugar. This precise mass measurement confirms the successful incorporation of the label and the isotopic purity of the compound. Merged high-resolution mass spectra of canonical nucleosides and their modified forms from cell cultures utilizing stable isotope labeling demonstrate the clear mass shifts that enable unambiguous identification. researchgate.net For instance, the theoretical mass-to-charge ratio (m/z) of the protonated unlabeled 5-methyluridine (B1664183) ([M+H]+) is approximately 259.0925, whereas for this compound, it would be expected to be approximately 260.0959. This mass difference is readily resolved by HRMS, providing unequivocal evidence of the presence of the labeled nucleoside.

The characterization of such labeled nucleosides is fundamental for their application in metabolic labeling studies and as internal standards. cnr.it HRMS ensures that the isotopic enrichment is correctly identified and quantified, which is a prerequisite for accurate downstream quantitative analyses.

Mass Spectrometry-Based Quantification of RNA Modifications

The quantification of RNA modifications is essential for understanding their roles in various biological processes. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides a robust platform for the sensitive and accurate quantification of these modifications. nih.gov

Nucleic Acid Isotope Labeling Coupled Mass Spectrometry (NAIL-MS) for Temporal Processing Studies

Nucleic Acid Isotope Labeling Coupled Mass Spectrometry (NAIL-MS) is an innovative technique used to study the dynamics of RNA modifications within living cells. sigmaaldrich.com This method involves feeding cells with stable isotope-labeled precursors, which are then incorporated into newly synthesized RNA. By tracking the appearance of the labeled modifications over time, researchers can gain insights into the temporal processing of RNA transcripts. nih.gov

In the context of NAIL-MS, cells can be cultured in a medium containing a 13C-labeled uridine (B1682114) source. This leads to the incorporation of the heavy isotope into the uridine and its modified forms, including 5-methyluridine. By analyzing RNA at different time points using LC-MS, it is possible to distinguish between pre-existing (unlabeled) and newly synthesized (labeled) RNA populations. This allows for the study of the dynamics of 5-methyluridine installation and turnover in response to various cellular stimuli or environmental changes. The ability to trace the temporal placement of modifications is a key advantage of NAIL-MS for studying RNA modification dynamics in vivo. sigmaaldrich.com

Utility of this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS) for Absolute Quantification

For the absolute quantification of RNA modifications, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. e-b-f.eufoodriskmanagement.com this compound is an ideal SIL-IS for the quantification of endogenous 5-methyluridine (m5U). An SIL-IS is chemically identical to the analyte of interest but has a different mass due to isotopic enrichment. foodriskmanagement.com

In a typical quantitative LC-MS/MS workflow, a known amount of this compound is spiked into a biological sample containing an unknown quantity of endogenous 5-methyluridine. The sample is then processed, and the RNA is enzymatically hydrolyzed into individual nucleosides. During LC-MS/MS analysis, the unlabeled (native) 5-methyluridine and the labeled this compound co-elute from the liquid chromatography column. However, they are detected as distinct ions in the mass spectrometer due to their mass difference.

By comparing the peak area of the endogenous 5-methyluridine to that of the known amount of the this compound internal standard, an accurate and precise absolute quantification can be achieved. nih.gov This method effectively corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable quantitative data.

AnalyteInternal StandardPurposeMass Spectrometry Technique
Endogenous 5-MethyluridineThis compoundAbsolute QuantificationLC-MS/MS
RNA modification dynamics13C-labeled Uridine (in vivo)Temporal Processing StudiesNAIL-MS

Tandem Mass Spectrometry (MS/MS) for Biosynthetic Pathway Elucidation and Fragment Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a characteristic spectrum of product ions. youtube.com This fragmentation pattern provides structural information about the precursor ion.

The fragmentation of 5-methyluridine in positive ion mode typically involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the protonated 5-methyluracil base (m/z 127.05). mdpi.com Another common fragmentation pathway involves the loss of the ribose sugar moiety. The MS/MS spectrum of 5-methyluridine is well-characterized and can be used for its unambiguous identification in complex biological samples. massbank.jpmassbank.eu

Stable isotope tracers like this compound are invaluable for elucidating biosynthetic pathways. nih.govsnscourseware.org By introducing the labeled compound into a biological system, researchers can trace the metabolic fate of the 13C label. If this compound is a precursor in a biosynthetic pathway, the 13C label will be incorporated into downstream metabolites. By analyzing the mass spectra of these metabolites and identifying the presence of the 13C label, the steps of the pathway can be mapped out. nih.gov For example, if an enzyme modifies the ribose moiety of 5-methyluridine, the resulting product will retain the 13C label at the 3'-position, which can be confirmed by MS/MS analysis.

Precursor Ion (m/z)Key Fragment Ion (m/z)Fragment Identity
259.09 (5-Methyluridine + H)+127.05[5-Methyluracil + H]+
260.10 (this compound + H)+127.05[5-Methyluracil + H]+

Resonance Electron Capture Mass Spectrometry for Investigating Molecular Fragmentation Processes

Resonance electron capture (REC) mass spectrometry is a specialized technique that investigates the interaction of low-energy electrons with molecules, leading to the formation of negative ions and subsequent fragmentation. semanticscholar.org This method provides unique insights into the molecular structure and fragmentation mechanisms that can differ from those observed in conventional collision-induced dissociation. nih.gov

Studies on uridine and its derivatives have shown that short-lived molecular ions are formed through π* shape resonances at electron energies below 5 eV. nih.gov The fragmentation of these molecular ions reveals specific bond cleavages. Research on 5-methyluridine using this technique has established that the fragmentation processes are similar to those of other previously studied nucleosides like uridine and thymidine (B127349). j-morphology.com The main fragmentation channels of the molecular ions have been identified, and the absolute cross-sections for the formation of the resulting fragment ions have been determined. j-morphology.com While specific data on the fragmentation of this compound under REC is not widely available, the principles of the technique suggest that the 13C label would serve as a valuable marker to trace the fate of the ribose moiety during the fragmentation process, further elucidating the intricate details of molecular bond dissociation under low-energy electron interaction.

Research into Rna Modification, Metabolism, and Dynamics

Biological Significance of 5-Methyluridine (B1664183) as an Endogenous RNA Modification

5-methyluridine (m5U), also known as ribothymidine, is a common post-transcriptional RNA modification that plays a significant role in various biological processes. While modifications like N6-methyladenosine (m6A) and 5-methylcytosine (B146107) (m5C) have been extensively studied, m5U is also abundant and evolutionarily conserved. Its presence is crucial for maintaining cellular homeostasis and regulating gene expression. The m5U modification contributes positively to the stability of RNA structures by enhancing base stacking and influencing secondary structures. Research has indicated that m5U modification may be linked to virus replication, antiviral immunity, and the development of certain diseases.

5-methyluridine is one of the most common modifications in cellular RNA. It is found almost universally in the T-loop of transfer RNA (tRNA) at position 54 in both eukaryotes and bacteria. This modification is critical for stabilizing the tertiary structure of the tRNA molecule. The T-loop motif containing m5U is also present in other non-coding RNAs, such as ribosomal RNA (rRNA), transfer-messenger RNA (tmRNA), and RNase P RNA.

While most abundant in non-coding RNAs, m5U has also been detected in messenger RNA (mRNA) in mammals and yeast, although at lower levels compared to other modifications like m6A. In Arabidopsis, m5U is an abundant modification, with an approximate m5U to Uridine (B1682114) ratio of 1%. The widespread distribution of m5U across different RNA species underscores its fundamental role in RNA biology.

Distribution of 5-Methyluridine (m5U) in RNA Species
RNA SpeciesTypical LocationPrimary Function of ModificationReferences
Transfer RNA (tRNA)Position 54 (T-loop)Stabilizes tRNA structure, modulates ribosome translocation
Ribosomal RNA (rRNA)Varies (e.g., m5U429 in human mitochondrial 12S rRNA)Contributes to ribosome structure and function
Messenger RNA (mRNA)Detected in mammals and plantsFunction under investigation, may influence mRNA stability
Other non-coding RNAs (e.g., tmRNA)T-loop motifStructural stability

The formation of m5U in RNA is catalyzed by a conserved family of enzymes known as tRNA-specific methyltransferases (TRM). In plants like Arabidopsis thaliana, m5U is primarily introduced by tRNA-SPECIFIC METHYLTRANSFERASE 2A (TRMT2A) and 2B (TRMT2B). In humans, the TRMT2A enzyme is responsible for m5U modification and has been shown to influence translation fidelity and the cell cycle. The human TRMT2B is a nuclear-encoded enzyme that catalyzes the formation of m5U54 in mitochondrial tRNAs and has an expanded substrate repertoire that includes mitochondrial 12S rRNA. In yeast (Saccharomyces cerevisiae), the ortholog is known as Trm2. These enzymes utilize S-adenosylmethionine (SAM) as the methyl group donor to convert uridine to 5-methyluridine.

Catabolism and Turnover of Modified Pyrimidine (B1678525) Nucleosides Derived from Nucleic Acid Degradation

Nucleic acid turnover constantly releases modified nucleosides, which must be degraded to prevent their accumulation and potential interference with cellular processes. The catabolism of these nucleosides is a crucial aspect of nucleotide homeostasis. Pyrimidines, including modified ones like m5U, are ultimately degraded into highly water-soluble compounds such as carbon dioxide, ammonia, and beta-alanine, which can be excreted or re-enter central metabolism.

The degradation pathways for modified pyrimidine nucleosides are essential for recycling their components and preventing toxicity. A key pathway involves the conversion of 5-methylcytidine (B43896) (5mC), released from RNA and DNA turnover, into 5-methyluridine (5mU).

Key enzymes in this process include:

CYTIDINE (B196190) DEAMINASE (CDA): This enzyme deaminates 5-methylcytidine (5mC) to produce 5-methyluridine (5mU). Mammalian CDA can also deaminate cytidine and deoxycytidine.

NUCLEOSIDE HYDROLASE 1 (NSH1): In plants, NSH1 hydrolyzes 5mU into thymine (B56734) (5-methyluracil) and ribose.

Thymidine (B127349) Phosphorylase: In mammals, the degradation of uridine and thymidine is catalyzed by phosphorylases rather than hydrolases, but the end product is also the base (uracil or thymine).

DIHYDROURACIL DEHYDROGENASE (DPYD): This is the first enzyme in the pyrimidine ring catabolism pathway that degrades thymine and uracil.

Key Enzymes in Modified Pyrimidine Nucleoside Catabolism
EnzymeOrganism/GroupReaction CatalyzedReferences
Cytidine Deaminase (CDA)Plants, Mammals5-Methylcytidine → 5-Methyluridine
Nucleoside Hydrolase 1 (NSH1)Plants5-Methyluridine → Thymine + Ribose
Thymidine PhosphorylaseMammalsThymidine → Thymine + Deoxyribose-1-phosphate
Dihydrouracil Dehydrogenase (DPYD)GeneralFirst step in Thymine/Uracil ring degradation

The primary mechanism for preventing the accumulation of modified nucleosides is their efficient catabolism. The enzymatic pathways described above ensure that modified bases released during nucleic acid turnover are promptly cleared. Genetic disruption of these pathways can lead to the accumulation of modified nucleosides, which can have deleterious effects.

For example, in Arabidopsis mutants lacking the NSH1 enzyme, 5mU accumulates. This excess 5mU can be phosphorylated in vivo to form 5-methyl-UTP (5mUTP). The presence of 5mUTP allows it to be used as a substrate by RNA polymerases, leading to the random, stochastic misincorporation of m5U into newly synthesized RNA, particularly mRNA. Since RNA modifications are normally introduced at specific sites by dedicated "writer" enzymes, this random methylation can disrupt RNA structure and function, leading to phenotypes like reduced seedling growth. Therefore, the catabolism of modified nucleosides like 5mU serves as a protective mechanism to safeguard the integrity of the transcriptome from aberrant modifications.

Investigating RNA Modification Dynamics Using Isotopic Labeling

Stable isotope labeling is a powerful technique to quantify metabolic activity and the dynamics of biological molecules, including RNA modifications. A quantitative approach using 13C-labeling and mass spectrometry, known as 13C-dynamods, has been developed to assess the turnover of base modifications in newly transcribed RNA. This method allows researchers to trace the proportion of newly methylated ribonucleosides and monitor their decay over time.

The 13C-dynamods technique typically uses a labeled precursor, such as [13C-methyl]-methionine, which donates its labeled methyl group via S-adenosylmethionine (SAM) during the enzymatic formation of modified nucleosides like m5U. By tracking the incorporation of the 13C isotope into the RNA modification, researchers can quantify the rate of its synthesis and degradation. This turnover-based approach is sensitive enough to distinguish modifications in lowly abundant mRNAs from those in highly abundant non-coding RNAs (ncRNAs) like tRNA and rRNA.

Isotopic labeling studies have revealed distinct kinetics for different RNA modifications and have been used to study how methylation dynamics are coordinated with ribonucleotide biosynthesis and how they respond to metabolic stress. While many studies use labeled methionine to track the methyl group, the use of a specifically labeled ribonucleoside like 5-Methyluridine-3'-13C would allow for tracing the fate of the entire nucleoside backbone, providing complementary insights into RNA synthesis, degradation, and the salvage pathways of modified nucleosides. Such approaches enable detailed studies into the origin, maintenance, and biological regulation of RNA modifications under various physiological conditions.

Pulse-Chase Labeling Strategies to Assess Modification Turnover

Pulse-chase labeling is a powerful strategy to measure the stability and turnover rate of RNA and its modifications. The methodology involves two distinct phases. First, cells are exposed to a "pulse" of a labeled nucleoside analog for a defined period, during which it is incorporated into newly transcribed RNA. researchgate.net Subsequently, the labeling medium is replaced with one containing a large excess of the corresponding unlabeled nucleoside, initiating the "chase" phase. researchgate.net

By collecting samples at various time points during the chase, the disappearance of the labeled RNA population can be monitored. researchgate.netescholarship.org This approach allows for the determination of RNA half-lives and the turnover rates of specific modifications without the need for transcription-inhibiting drugs, which can have confounding cytotoxic effects. nih.govbiorxiv.org While many studies utilize analogs like 4-thiouridine (B1664626) (4sU) or 5-ethynyl uridine (5-EU), the same principle applies to stable isotope-labeled compounds like this compound to specifically track the dynamics of 5-methyluridine modifications. escholarship.orgnih.gov

Table 1: Overview of Pulse-Chase Labeling for RNA Dynamics
PhaseDescriptionKey ObjectiveExample Labeled Nucleosides
PulseCells are incubated with media containing a modified/labeled nucleoside, which is incorporated into newly synthesized RNA.To label a specific cohort of RNA molecules transcribed within a defined time window.4-thiouridine (4sU), 5-ethynyl uridine (5-EU), this compound
ChaseThe labeling medium is replaced with one containing a high concentration of the corresponding natural, unlabeled nucleoside.To prevent further incorporation of the label and track the decay of the labeled RNA population over time.Uridine

Analysis of Temporal Processing of RNA Transcripts and Modification Reprogramming

Metabolic labeling with isotopically distinguished precursors provides critical insights into the temporal dynamics of RNA processing. By applying a short pulse of a labeled nucleoside, it is possible to specifically isolate and analyze nascent, newly transcribed RNA. nih.gov This technique has been instrumental in identifying unstable RNAs and transient RNA processing intermediates generated during events like splicing. nih.govbiorxiv.org

The ability to track the introduction and removal of modifications over time allows for the study of modification reprogramming. Stable isotope labeling, in conjunction with quantitative mass spectrometry, enables the mechanistic study of RNA modification dynamics inside living cells. nih.gov For instance, researchers can follow the fate of a 13C label from 5-methyluridine to understand the kinetics of its enzymatic installation on specific transcripts and its subsequent removal or decay as the RNA molecule is processed, transported, and eventually degraded. This provides a dynamic view of the epitranscriptome, complementing the static snapshot provided by steady-state RNA sequencing. nih.gov

Chemical Reactivity Studies of 5-Methyluridine within RNA Chains

The chemical reactivity of a modified nucleoside can be influenced by its local environment within an RNA polymer. Studies into these reactions provide fundamental insights into RNA structure and the functional consequences of modifications.

Osmylation Reactions of 5-Methyluridine in Nucleoside and Oligonucleotide Contexts

The osmium tetroxide–bipyridine complex is a reagent that reacts with the diastereotopic 5–6 double bond of pyrimidines, leading to the formation of two diastereomers. acs.org Research has shown that this reagent can be used to label naturally occurring RNA modifications. When tested on individual nucleosides, 5-methyluridine displayed a 12-fold preference for the osmylation reaction compared to its non-methylated counterpart, uridine. acs.org The reaction on the isolated 5-methyluridine nucleoside predominantly yields the (5R,6S) absolute configuration of the resulting 5-methyluridine glycol-dioxoosmium-bipyridine product. acs.org

Impact of Steric Environment on Reaction Rates and Diastereoselectivity within RNA Chains

When the osmylation reaction is performed on 5-methyluridine situated within an RNA chain (specifically, a pentanucleotide), the steric environment created by the polymer has a major detrimental impact on the reaction rate. acs.org Although the reactivity is reduced, 5-methyluridine within this context remains about eight times more reactive than the canonical pyrimidines in the same chain. acs.org

A more dramatic effect of the RNA chain's steric environment is the complete inversion of diastereoselectivity. In stark contrast to the reaction with the free nucleoside, the osmylation of 5-methyluridine within the RNA pentanucleotide affords the (5S,6R)-diastereomer as the major product. acs.org This change is attributed to the structure of the RNA chain sterically impeding the preferred route of attack on the si face of the 5-6 double bond, forcing the reagent to attack from the re face instead. acs.org

Table 2: Comparison of 5-Methyluridine Osmylation Reaction
ParameterFree Nucleoside ContextOligonucleotide Context (Pentanucleotide)Reference
Relative Reactivity (vs. Uridine)~12-fold preference~8-fold preference acs.org
Major Diastereomer Product(5R,6S) configuration(5S,6R) configuration acs.org
Inferred Cause of DiastereoselectivityPreferred attack via the si sideSteric impediment of si side attack by the RNA chain acs.org

Advanced Methodological Considerations in 13c Isotope Labeling Studies

Experimental Design Principles for Optimizing Isotopic Enrichment and Data Quality

The success of a ¹³C labeling study hinges on a well-thought-out experimental design aimed at maximizing the incorporation of the isotopic label into metabolites of interest while ensuring the resulting data is of high quality and interpretable.

Key principles in the design of such experiments include the selection of an appropriate isotopic tracer. For instance, using specifically labeled precursors like 5-Methyluridine-3'-¹³C enables the targeted investigation of pathways involving this molecule. The choice of tracer significantly impacts the precision of estimated metabolic fluxes. researchgate.net Another critical factor is achieving an isotopic steady state, which is the point where the ¹³C enrichment in metabolites becomes stable over time. nih.gov The time required to reach this state varies depending on the metabolite and the fluxes of the involved pathways; for example, glycolytic intermediates may reach a steady state in minutes, while TCA cycle intermediates could take several hours. nih.gov

The design should also consider the biological system. In cell culture experiments, the medium should contain the ¹³C-labeled substrate. nih.gov For more complex systems like whole organisms, the method of administration (e.g., injection vs. oral) can influence labeling efficiency in different tissues. biorxiv.org The goal is to ensure that the labeling strategy provides sufficient enrichment to be detected above the natural abundance of ¹³C, which is approximately 1.1%. nih.govnih.gov Optimizing these parameters is crucial for improving the quality of results in ¹³C metabolic flux analysis (¹³C-MFA). researchgate.net

Experimental Design ParameterKey ConsiderationRationale for Optimization
Isotope Tracer Selection Choice of labeled substrate (e.g., [1-¹³C]-glucose, [U-¹³C]-glucose, or a specifically labeled compound like 5-Methyluridine-3'-¹³C).The position of the ¹³C label determines which pathways can be resolved. The choice impacts the precision of flux estimations. researchgate.netresearchgate.net
Isotopic Enrichment Level The percentage of the substrate that is ¹³C-labeled (e.g., 99% enrichment).Higher enrichment increases the signal-to-noise ratio, making it easier to detect labeled metabolites against the natural abundance background. frontiersin.org
Duration of Labeling The time cells or organisms are exposed to the labeled substrate.Must be sufficient to approach or reach isotopic steady state for the pathways of interest to allow for accurate flux analysis. nih.gov
Biological Context The specific organism, cell type, and growth conditions.Metabolic networks and flux rates are highly dependent on the biological context, which dictates the optimal labeling strategy. researchgate.net
Analytical Platform Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.The choice of analytical method influences sample preparation and the type of information that can be obtained (e.g., positional isotopomer data from NMR). nih.gov

Data Processing and Correction Methodologies for Natural Isotope Abundance

Raw data from mass spectrometry or NMR analysis of ¹³C-labeling experiments are convoluted by the presence of naturally occurring stable isotopes of all elements in a metabolite (e.g., ¹³C, ¹⁵N, ¹⁸O). nih.govbioconductor.org Therefore, a critical data processing step is the correction for this natural abundance to distinguish between isotopes incorporated from the experimental tracer and those present naturally. nih.gov

Failure to perform this correction can lead to distorted data and significant misinterpretation of labeling patterns and calculated metabolic fluxes. dntb.gov.ua The correction process involves deconvolution algorithms that use the known natural isotopic abundances of each element to calculate the true fractional enrichment from the labeled substrate. nih.govresearchgate.net

Several software tools have been developed to automate this complex correction process. Tools like IsoCorrectoR and IsoCor can correct mass spectrometry data from various stable isotope labeling experiments, including those using ¹³C. bioconductor.orgdntb.gov.ua These methodologies typically employ a correction matrix to mathematically remove the contribution of natural isotopes from the measured mass isotopomer distributions (MIDs). nih.govresearchgate.net This yields a corrected MID that reflects only the enrichment from the isotopic tracer, which is essential for subsequent quantitative analysis like ¹³C-MFA. nih.gov

Advantages and Limitations of ¹³C-Labeling in Complex Biological Systems and Networks

¹³C-labeling is a powerful tool for interrogating complex biological systems, but it is not without its challenges.

Advantages:

Pathway Tracing: It provides definitive evidence for metabolic pathways by tracking the incorporation of carbon atoms from a labeled precursor into downstream metabolites. tandfonline.com

Improved Compound Identification: In untargeted metabolomics, ¹³C-labeling helps to distinguish true biological signals from background noise and artifacts. nih.gov By measuring the mass shift between unlabeled and fully labeled metabolites, it is possible to determine the exact number of carbon atoms in a molecule, which greatly aids in assigning a molecular formula. nih.govnih.gov

Flux Analysis: It is the core of ¹³C-MFA, a quantitative method used to determine the rates (fluxes) of intracellular metabolic reactions. researchgate.net

Enhanced NMR Analysis: While the natural abundance of ¹³C is low (1.1%), isotopic enrichment dramatically increases the sensitivity of ¹³C-NMR experiments. nih.gov This allows for the use of powerful techniques like INADEQUATE to determine the carbon backbone of molecules de novo. frontiersin.orgresearchgate.net The large chemical shift range of ¹³C also reduces spectral overlap compared to ¹H NMR. nih.govresearchgate.net

Limitations:

Cost: Isotopically enriched substrates, especially those with complex synthesis pathways, can be expensive. frontiersin.org

Complexity of Analysis: The analysis of labeling data, including corrections for natural abundance and metabolic flux modeling, is computationally intensive and requires specialized expertise. researchgate.net

Isotopic Scrambling: In complex, interconnected metabolic networks, cycles and reversible reactions can lead to a "scrambling" of the isotopic label, which can complicate the interpretation of labeling patterns.

Isotopic Effects: Although generally considered chemically identical, the mass difference between ¹²C and ¹³C can lead to minor differences in reaction rates (kinetic isotope effects). While often negligible, these effects can influence labeling patterns in some instances. frontiersin.org

Compartmentalization: In eukaryotic cells, metabolic pathways are often compartmentalized within different organelles. Standard analytical methods measure the average labeling of the whole cell, which can mask important metabolic details occurring within specific compartments. nih.gov

Comparative Analysis with Other Stable Isotope Labeling Strategies (e.g., ²H, ¹⁵N, ¹⁸O) for Multidimensional Studies

While ¹³C is excellent for tracking carbon backbones, other stable isotopes such as Deuterium (B1214612) (²H), Nitrogen-15 (B135050) (¹⁵N), and Oxygen-18 (¹⁸O) provide complementary information. Multidimensional studies often employ a combination of these isotopes to gain a more holistic view of metabolism.

Nitrogen-15 (¹⁵N): This isotope is used to trace the flow of nitrogen through metabolic pathways, making it invaluable for studying amino acid, nucleotide, and polyamine metabolism. nih.gov In organisms that can assimilate inorganic nitrogen, ¹⁵N-labeling can be used to identify all nitrogen-containing compounds synthesized by the organism. nih.gov

Deuterium (²H): Labeled water (D₂O) or other ²H-labeled compounds can be used to study the flux of hydrogen atoms and the activity of redox pathways (e.g., NADPH production). However, ²H can have more significant kinetic isotope effects than ¹³C, and the rapid exchange of hydrogen atoms with water can complicate data interpretation.

Oxygen-18 (¹⁸O): Often introduced using ¹⁸O-labeled water or oxygen gas, this isotope is used to probe reactions involving hydration, dehydration, and oxidation.

Combining isotopes allows for more comprehensive metabolic investigations. For example, dual-labeling studies using both ¹³C and ¹⁵N can simultaneously track the fate of carbon and nitrogen from a single precursor, such as glutamine, providing detailed insights into amino acid metabolism. nih.gov In NMR studies of proteins, triple-labeling with ¹³C, ¹⁵N, and ²H is a common strategy to improve spectral resolution and sensitivity for structural determination. nih.gov The use of multiple tracers can significantly increase confidence in the interpretation of metabolic data. nih.gov

IsotopeTypical ApplicationAdvantagesConsiderations
¹³C Tracing carbon backbones, metabolic flux analysis.Chemically similar to ¹²C (low isotope effect), central to metabolism. nih.govNatural abundance requires correction. nih.gov
¹⁵N Tracing nitrogen flow in amino acid and nucleotide metabolism.Essential for studying nitrogen assimilation and utilization. nih.govLimited to nitrogen-containing compounds.
²H Probing redox metabolism, biosynthesis of fatty acids and steroids.Can be introduced easily via labeled water (D₂O).Larger kinetic isotope effects, rapid exchange with solvent protons. nih.gov
¹⁸O Investigating oxidation, hydration, and phosphate (B84403) metabolism.Can provide specific insights into enzymatic mechanisms involving oxygen.Can be lost through exchange with water.

Q & A

Q. How can the synthesis of 5-Methyluridine-3'-13C be optimized to achieve high isotopic purity and yield?

Methodological Answer: The synthesis of this compound involves nucleosidation reactions using silylated nucleobases and Hoffer’s β-chlorosugar (1-chloro-2-deoxy-3,5-di-O-toluoyl-β-D-ribofuranose) to directly access the 2′-deoxyribose structure. Key steps include:

  • Silylation activation : Treatment with trimethylsilyl chloride (TMS-Cl) and hexamethyldisilazane (HMDS) to enhance nucleobase reactivity .
  • Anomeric selectivity : Reaction with Hoffer’s β-chlorosugar at 40°C in chloroform yields a 3:7 β/α-anomer mixture, with recrystallization in ethanol isolating the desired α-anomer (51% yield) .
  • Protection/deprotection : Use of dimethoxytrityl (DMT) groups and toluoyl protection to improve regioselectivity and final product purity .

Q. Table 1: Key Synthesis Steps and Yields

StepReaction ConditionsYield (%)Purpose
SilylationTMS-Cl, HMDS, 120°C, 16h71%Nucleobase activation
NucleosidationHoffer’s β-chlorosugar, 40°C51% (α-anomer)Ribose coupling
DeprotectionCH3NH2 in ethanol, rt93%Final product isolation

Q. What analytical techniques are essential for confirming the structural integrity and isotopic labeling of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies the 13C label at the 3′ position and distinguishes α/β anomers via coupling constants (e.g., J1',2' ≈ 5–10 Hz for β-anomers) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular mass (e.g., [M+H]+ = 261.09 for this compound) and isotopic enrichment (>98% 13C) .
  • Infrared Spectroscopy (IR) : Validates functional groups (e.g., C=O stretch at 1700 cm⁻¹) and absence of impurities like toluoyl residuals .

Q. How should metabolic flux analysis (MFA) experiments using this compound be designed to study nucleotide salvage pathways?

Methodological Answer:

  • Tracer selection : Use this compound as a tracer to track ribose incorporation into RNA/DNA via the salvage pathway .
  • Steady-state vs. dynamic labeling : For steady-state MFA, ensure isotopic equilibrium (48–72 hr incubation); for dynamic studies, sample at intervals (0–24 hr) to model flux kinetics .
  • Data normalization : Correct for natural 13C abundance and cell biomass dilution effects using isotopomer distribution models (e.g., INCA or OpenFlux) .

Advanced Research Questions

Q. How can discrepancies between observed isotopic labeling patterns and computational metabolic models be resolved?

Methodological Answer:

  • Model refinement : Validate assumptions (e.g., compartmentalization of nucleotide pools) using enzyme knockout strains or isotopic tracing in subcellular fractions .
  • Multi-tracer experiments : Combine this compound with [U-13C]-glucose to disentangle salvage vs. de novo pathway contributions .
  • Statistical validation : Apply goodness-of-fit tests (e.g., chi-square) to compare experimental vs. simulated isotopomer distributions .

Q. What strategies mitigate isotopic impurity interference during synthesis and analysis of this compound?

Methodological Answer:

  • Chromatographic purification : Use reverse-phase HPLC (C18 column, 10 mM NH4HCO3 buffer) to separate α/β anomers and residual silylation agents .
  • Isotopic QC : Conduct batch-specific 13C enrichment assays via isotope ratio mass spectrometry (IRMS) to ensure >98% purity .
  • Synthetic safeguards : Avoid prolonged exposure to acetic anhydride or acidic conditions to prevent 13C loss via hydrolysis .

Q. How can 13C flux data from this compound be integrated with transcriptomic/proteomic datasets for systems-level insights?

Methodological Answer:

  • Multi-omics integration : Use constraint-based modeling (e.g., COBRA) to correlate flux rates with RNA-seq/proteomics data, identifying regulatory nodes (e.g., thymidine kinase expression vs. salvage flux) .
  • Time-series design : Synchronize sampling for 13C labeling, RNA sequencing, and protein extraction to capture dynamic interactions .
  • Machine learning : Train neural networks on flux-transcriptome datasets to predict pathway crosstalk under metabolic stress .

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